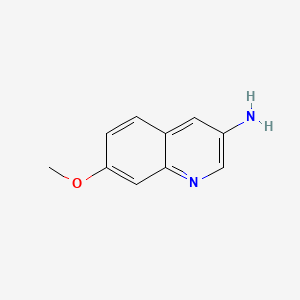

7-Methoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSFALZGDMVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398096 | |

| Record name | 7-methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-83-5 | |

| Record name | 7-methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxyquinolin 3 Amine and Its Derivatives

Established Synthetic Pathways for the 7-Methoxyquinolin-3-amine Core Structure

The creation of the this compound framework can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more streamlined one-pot procedures.

Multi-step Synthesis Approaches

Another established route to access the quinoline (B57606) core, which can be adapted for this compound, is through classical methods like the Skraup or Doebner-von Miller reactions, followed by methoxylation. vulcanchem.com These reactions typically involve the cyclization of an aniline (B41778) derivative with a suitable three-carbon component. Subsequent functional group manipulations would then be required to introduce the amino group at the 3-position.

A reductive amination reaction represents another viable multi-step strategy. This process can start from 7-methoxyquinoline-3-carboxaldehyde, which is then reacted with an amine source in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogen, to furnish the desired 3-aminoquinoline (B160951) derivative.

One-Pot Synthesis Strategies and their Advantages

In an effort to improve synthetic efficiency, reduce waste, and simplify procedures, one-pot synthesis strategies have gained significant traction. These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates. For quinoline derivatives, one-pot, three-component reactions, such as the Kabachnik-Fields reaction, have been successfully employed. scholarsresearchlibrary.com For example, the synthesis of diethyl (2-chloro-6-methoxyquinolin-3-yl)(substituted phenylamino)methylphosphonates was achieved by reacting 2-chloro-6-methoxyquinolin-3-carboxaldehyde, various substituted amines, and diethylphosphite in a single pot under microwave irradiation. scholarsresearchlibrary.com This approach significantly reduces reaction times and often leads to higher yields compared to conventional methods. scholarsresearchlibrary.com

The advantages of one-pot syntheses are numerous and include:

Increased Efficiency: Eliminating the need for multiple work-up and purification steps saves time and resources.

Reduced Waste: Fewer solvents and reagents are used, leading to a more environmentally friendly process.

Simplified Procedures: The operational simplicity of one-pot reactions makes them attractive for both academic and industrial settings.

Microwave-assisted organic synthesis, often employed in one-pot procedures, further enhances reaction rates and can lead to cleaner reactions with fewer side products. scholarsresearchlibrary.comresearchgate.net

Role of Specific Reagents and Reaction Conditions

The choice of reagents and reaction conditions is paramount in directing the outcome and efficiency of the synthesis of this compound and its derivatives.

Triethylamine (B128534) in Dichloromethane (B109758): This combination is frequently used as a base and solvent system in various synthetic transformations involving quinolines. nih.govnih.gov Triethylamine acts as a non-nucleophilic base to neutralize acidic byproducts, such as HCl, which can be generated during the reaction. nih.govnih.gov Dichloromethane is a versatile and relatively inert solvent that is suitable for a wide range of organic reactions. nih.govnih.gov For example, in the synthesis of 1-(7-Methoxyquinolin-3-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea, triethylamine in dichloromethane is used to facilitate the reaction of this compound with triphosgene (B27547) and the subsequent coupling with 6-(trifluoromethyl)pyridin-2-amine. nih.gov The use of triethylamine is crucial for scavenging the acid produced, thereby driving the reaction to completion.

| Reagent/Condition | Role in Synthesis |

| Triphosgene | A solid, safer alternative to phosgene (B1210022) gas, used to form a reactive intermediate from the amine group. nih.gov |

| Triethylamine | Acts as a base to neutralize acidic byproducts, driving the reaction forward. nih.govnih.gov |

| Dichloromethane | A common aprotic solvent that dissolves the reactants and facilitates the reaction. nih.govnih.gov |

| Sodium Borohydride | A reducing agent used in reductive amination to convert an imine intermediate to an amine. |

| Microwave Irradiation | Provides rapid and uniform heating, accelerating reaction rates and often improving yields in one-pot syntheses. scholarsresearchlibrary.comresearchgate.net |

Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially unique properties.

Functionalization at the Amino Group

The amino group at the 3-position is a primary site for derivatization due to its nucleophilic nature. A variety of chemical transformations can be performed at this position to introduce new functional groups and build molecular complexity.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. smolecule.com

Urea and Carbamate Formation: As demonstrated in the synthesis of 1-(7-Methoxyquinolin-3-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea, the amino group can react with isocyanates or their precursors (like the intermediate formed from triphosgene) to form ureas. nih.gov Similarly, reaction with chloroformates can lead to the formation of carbamates. scispace.com

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. nih.gov These can be further reduced to form secondary amines.

Reductive Amination: The amino group can participate in reductive amination reactions with carbonyl compounds to introduce alkyl substituents. smolecule.com

Coupling Reactions: The amino group can be a handle for various coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

These derivatization reactions are often facilitated by the use of appropriate reagents and catalysts. For example, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy in analytical chemistry to enhance the detection of amines by HPLC. thermofisher.com

Modifications of the Quinoline Ring System

The quinoline ring itself provides opportunities for further functionalization, although these modifications can be more challenging than derivatization at the amino group. The electronic properties of the ring, influenced by the methoxy (B1213986) and amino substituents, will direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the amino group is also strongly activating and ortho-, para-directing. This suggests that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur at the C-6 and C-8 positions, and potentially the C-5 position, depending on the reaction conditions. However, the high reactivity of the ring may lead to polysubstitution or undesired side reactions, often necessitating the use of protecting groups for the amine.

Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution could be possible if a suitable leaving group is present on the ring.

Modification of the Methoxy Group: The methoxy group can be cleaved using strong acids like HBr or reagents like boron tribromide (BBr3) to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. nih.gov This phenol (B47542) can then be further functionalized, for example, by alkylation to introduce different alkoxy groups. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is introduced onto the quinoline ring, it can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The strategic combination of functionalization at the amino group and modification of the quinoline ring allows for the creation of a vast chemical space of this compound derivatives for various applications.

Synthesis of Metal Complexes with 7-Methoxyquinoline (B23528) Derivatives as Ligands

The quinoline nucleus, particularly when functionalized, serves as an excellent scaffold for creating ligands for metal complexation. Derivatives of 7-methoxyquinoline can act as potent chelating agents, binding to metal ions through heteroatoms like nitrogen and oxygen. scirp.org The synthesis of these metal complexes typically involves the reaction of a 7-methoxyquinoline derivative with a metal salt in a suitable solvent.

A general procedure involves dissolving the 7-methoxyquinoline ligand and a selected metal salt (e.g., chlorides or acetates of cobalt(II), nickel(II), copper(II), or iron(III)) in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol. jchemlett.combendola.com The reaction mixture is stirred, sometimes with heating or reflux, to facilitate the formation of the complex. bendola.com The pH of the solution can be adjusted to promote precipitation of the final complex. scirp.org The resulting solid complex is then isolated by filtration, washed to remove any unreacted starting materials, and dried. scirp.orgjchemlett.com

The stoichiometry of the reactants is a critical parameter, with molar ratios of metal to ligand often being 1:1, 1:2, or 1:3, leading to complexes with varying geometries, such as octahedral or square planar. scirp.orgjchemlett.combohrium.com Characterization of these complexes is performed using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the structure and coordination of the ligand to the metal center. bendola.comnih.gov Mixed ligand complexes, where a 7-methoxyquinoline derivative and another secondary ligand are coordinated to the same metal center, are also synthesized to create compounds with specific properties. jchemlett.combohrium.com

Radiosynthesis Techniques for Labeled this compound Analogs (e.g., [11C]A1070722)

The development of radiolabeled analogs of this compound is crucial for their use as tracers in Positron Emission Tomography (PET) imaging. A prominent example is the radiosynthesis of [11C]A1070722, a potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitor. nih.govnih.gov The synthesis involves labeling a precursor molecule with a short-lived positron-emitting isotope, most commonly Carbon-11 ([11C]).

The synthesis of [11C]A1070722 begins with the production of [11C]methyl iodide ([11C]MeI), a versatile methylating agent. snmjournals.orgacs.org This is then reacted with the desmethyl precursor, desmethyl-A1070722, in a process known as N-methylation. acs.org The reaction is typically carried out in an automated radiosynthesis module, such as a GE-FX2M, to handle the high radioactivity safely and efficiently. nih.govsnmjournals.org

The key steps in the automated synthesis are:

Alkylation: The desmethyl-A1070722 precursor is treated with [11C]MeI in a solvent like dimethylformamide (DMF) using a base such as sodium hydroxide (B78521) (NaOH). nih.govacs.org The reaction is heated, for instance at 85°C for 5 minutes, to drive the methylation. snmjournals.org

Purification: The crude reaction mixture containing [11C]A1070722 is purified using reverse-phase high-performance liquid chromatography (HPLC). snmjournals.orgacs.org

Formulation: The purified radiotracer is then formulated in a physiologically compatible solution for in vivo studies. snmjournals.org

This automated process allows for the production of [11C]A1070722 with high radiochemical purity and specific activity, ready for use in PET imaging studies. nih.govsnmjournals.org

Interactive Table: Radiosynthesis Parameters for [11C]A1070722

| Parameter | Value | Source(s) |

| Precursor | desmethyl-A1070722 | nih.gov, acs.org |

| Radiolabeling Agent | [11C]Methyl Iodide ([11C]MeI) | snmjournals.org, acs.org |

| Base / Solvent | NaOH / DMF | nih.gov |

| Reaction Temperature | 85°C | snmjournals.org |

| Radiochemical Yield (decay corrected) | ~40% (± 5%) | nih.gov, acs.org |

| Radiochemical Purity | >97-98% | snmjournals.org, nih.gov |

| Specific Activity | ~88.8 ± 15 GBq/μmol | nih.gov |

| Total Synthesis Time | ~40 minutes | snmjournals.org |

Optimization of Synthetic Yields and Purity for this compound Derivatives

Maximizing the yield and ensuring high purity are paramount in the synthesis of this compound derivatives for both research and potential clinical applications. Optimization strategies are applied at various stages of the synthesis, from the selection of starting materials to the final purification steps.

For multi-step syntheses, the choice of catalyst can significantly impact the yield. For instance, in palladium-catalyzed reactions to form fused heterocyclic systems, using triphenylphosphine (B44618) (PPh3) as a ligand can improve yields substantially compared to other catalysts. researchgate.net Reaction conditions such as temperature, reaction time, and the nature of the solvent are also carefully controlled to favor the desired product formation and minimize side reactions. researchgate.net

In the context of radiosynthesis, optimization is critical due to the short half-life of the isotopes involved. For [11C]A1070722, the purification step via semi-preparative HPLC was optimized to achieve maximum separation of the desired product from impurities. acs.org The optimal condition was found to be a mobile phase of 60% acetonitrile (B52724) in 0.1 M ammonium (B1175870) formate, which allowed for the removal of a close-running UV impurity. acs.org

Purification techniques are crucial for achieving high purity. Beyond HPLC, common methods include:

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.

Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase. It is widely used for purifying quinoline derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for minimizing environmental impact and improving safety. sigmaaldrich.comrroij.com These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.com

Key green chemistry principles relevant to quinoline synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. acs.org This can be achieved through high-yield reactions and processes like one-pot syntheses that reduce waste from intermediate workups. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. skpharmteco.com This involves selecting safer reagents and avoiding highly toxic solvents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, reducing waste. scispace.comacs.org The use of Ytterbium perfluorooctanoate [Yb(PFO)3] as a recyclable catalyst in a three-component, one-pot reaction to form quinoline derivatives is an example of this principle in action. researchgate.net

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. scispace.comacs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Research into replacing hazardous solvents like DMF with greener alternatives is an active area of green chemistry. skpharmteco.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally benign. rroij.com

Advanced Spectroscopic and Analytical Characterization of 7 Methoxyquinolin 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Data Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 7-Methoxyquinolin-3-amine, characteristic chemical shifts and coupling constants confirm its structure.

The aromatic protons on the quinoline (B57606) ring system typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific positions of these signals are influenced by the electronic effects of the methoxy (B1213986) and amine substituents. The methoxy group (-OCH₃), being an electron-donating group, will cause an upfield shift (to lower ppm values) for the protons ortho and para to its position. Conversely, the protons on the pyridine (B92270) ring of the quinoline system will be more deshielded.

For instance, in related quinoline structures, the proton at position 4, adjacent to the nitrogen and the amino group, is expected to be significantly deshielded. The protons on the benzene (B151609) ring portion will show splitting patterns (e.g., doublets, doublet of doublets) that are characteristic of their coupling with neighboring protons, allowing for unambiguous assignment. The methoxy protons themselves typically appear as a sharp singlet at approximately 3.8-4.1 ppm. nih.govrsc.org The protons of the amino group (-NH₂) often present as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and solvent effects. libretexts.org

Table 1: Representative ¹H NMR Data for Quinoline Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 4-[(2-Methoxy-7-methylquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | CDCl₃ | 9.50 (s, 1H), 7.76–7.73 (m, 3H), 7.45 (s, 2H), 7.30–7.28 (m, 1H), 4.20 (s, 3H, OCH₃), 4.00 (d, J = 8.0 Hz, 9H, 3 OCH₃), 2.58 (s, 3H, CH₃) nih.gov |

| 4-[(2,7-Dimethoxyquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | CDCl₃ | 9.39 (s, 1H), 7.70–7.66 (m, 2H), 7.38 (s, 2H), 7.16 (s, 1H), 7.04 (d, J = 8.0 Hz, 1H), 4.11 (s, 3H, OCH₃), 3.97 (s, 9H, 3OCH₃), 3.95 (s, 3H, OCH₃) nih.gov |

| 4-[(7-Isopropoxy-2-methoxyquinolin-3-yl)methylene]-2–(3,4,5-trimethoxy phenyl)oxazol-5(4H)-one | CDCl₃ | 9.41 (s, 1H), 7.74–7.67 (m, 2H), 7.41 (s, 2H), 7.16–7.00 (m, 2H), 4.87–4.76 (m, 1H, OCH-), 4.12 (s, 3H, OCH₃), 3.98 (s, 9H, 3 OCH₃), 1.45 (d, J = 4.0 Hz, 6H, 2 CH₃) nih.gov |

¹³C NMR Data Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbons of the quinoline ring will appear in the aromatic region (typically 100-160 ppm). Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shift values. For example, the carbon atom at position 7, attached to the methoxy group, is expected to resonate at a high ppm value (e.g., ~158-163 ppm) due to the oxygen's deshielding effect. nih.gov The carbon of the methoxy group itself will appear in the upfield region, typically around 55-60 ppm. nih.gov The carbon atoms bearing the amino group will also be influenced, with their exact shifts dependent on the substitution pattern. Quaternary carbons, those without any attached protons, generally show weaker signals. hw.ac.uk

Table 2: Representative ¹³C NMR Data for Quinoline Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 4-[(2-Methoxy-7-methylquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | CDCl₃ | 167.2, 163.8, 162.6, 160.2, 153.5, 143.1, 142.8, 142.5, 134.3, 128.7, 127.0, 126.3, 123.9, 123.1, 120.2, 117.6, 105.7, 61.1, 56.4, 54.6, 22.1 nih.gov |

| 4-[(2,7-Dimethoxyquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | CDCl₃ | 167.4, 163.3, 162.8, 160.7, 153.5, 149.7, 142.8, 142.0, 133.3, 130.2, 124.4, 120.4, 120.1, 117.2, 115.9, 106.4, 105.5, 61.2, 56.2, 55.6, 53.9 nih.gov |

| 4-[(7-Isopropoxy-2-methoxyquinolin-3-yl)methylene]-2–(3,4,5-trimethoxy phenyl)oxazol-5(4H)-one | CDCl₃ | 167.4, 163.1, 161.2, 160.7, 153.5, 149.5, 142.9, 141.9, 133.2, 130.3, 124.6, 120.4, 119.9, 118.2, 115.7, 107.9, 105.5, 70.3, 61.3, 56.4, 53.9, 22.0 nih.gov |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Assignments

While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for complex molecules to resolve overlapping signals and establish connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to trace out the spin systems within the molecule. For this compound, a COSY spectrum would show correlations between adjacent protons on the quinoline ring, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining spatial relationships between atoms, which is essential for conformational analysis. youtube.com A NOESY experiment detects through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded. youtube.com For example, a NOESY spectrum could show a cross-peak between the methoxy protons and the proton at position 8 of the quinoline ring, providing evidence for a specific conformation of the methoxy group relative to the ring. Such information is vital for understanding the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound. bioanalysis-zone.com For this compound (C₁₀H₁₀N₂O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 2-(Bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl) acetamide, was found to be 584.24449, with the experimental value being 584.24445, confirming its identity. rsc.org

Table 3: HRMS Data for Quinoline Analogs

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-(Bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl) acetamide | [M+H]⁺ | 584.24449 | 584.24445 rsc.org |

| N-Boc protected amine 7 | [M+H]⁺ | 502.2740 | 502.2752 rsc.org |

LC-MS-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry-Mass Spectrometry (LC-MS-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC separates the components of a mixture, and the subsequent MS-MS analysis provides structural information and confirmation of identity. This technique is highly effective for assessing the purity of a sample by separating the main compound from any impurities. nih.gov The mass spectrometer can be set to monitor for the specific mass of this compound, and the resulting chromatogram will show a peak corresponding to the compound, with the area of the peak being proportional to its concentration. Any other peaks in the chromatogram would indicate the presence of impurities. Furthermore, the fragmentation pattern obtained from MS-MS analysis serves as a molecular fingerprint, providing an additional layer of identity confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, IR spectroscopy provides definitive evidence for the key structural features, namely the amine group, the methoxy group, and the quinoline core.

The primary amine (-NH₂) group in this compound gives rise to characteristic stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3250 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org For aromatic amines, these bands are often observed between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. orgchemboulder.com Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com Another significant vibration for primary amines is the broad N-H wagging band, which can be found between 910-665 cm⁻¹. orgchemboulder.com

The methoxy group (-OCH₃) is identified by its C-O stretching vibrations. Aromatic ethers typically show a strong, characteristic C-O stretching band in the 1307-1278 cm⁻¹ region. mdpi.com The C-H stretching of the methyl group is also expected around 2950-2850 cm⁻¹.

The quinoline ring itself presents a complex series of absorptions. The aromatic C=C stretching vibrations of the quinoline nucleus are typically found in the 1620-1430 cm⁻¹ region. rsc.org The C-N stretching vibration within the aromatic heterocyclic ring is expected to appear as a strong band between 1335-1250 cm⁻¹. orgchemboulder.comchemmethod.com

In analogs of this compound, the positions of these bands can shift depending on the nature and position of other substituents. For example, studies on various substituted quinolines have provided detailed assignments for these characteristic vibrations. mdpi.comrsc.org For instance, in a study of 5,8-quinolinedione (B78156) derivatives, C-N stretching vibrations in the quinoline moiety were identified between 1325–1314 cm⁻¹. mdpi.com Similarly, analysis of quinolin-8-yl 4-chlorobenzoate (B1228818) identified C=C stretching modes at 1490 and 1593 cm⁻¹. mdpi.com

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3250 | orgchemboulder.comlibretexts.org |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | orgchemboulder.com |

| Primary Amine (-NH₂) | N-H Wag | 910 - 665 | orgchemboulder.com |

| Aromatic Methoxy (-OCH₃) | C-O Stretch | 1307 - 1278 | mdpi.com |

| Quinoline Ring | Aromatic C=C Stretch | 1620 - 1430 | rsc.org |

| Quinoline Ring | Aromatic C-N Stretch | 1335 - 1250 | orgchemboulder.comchemmethod.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and photophysical properties. msu.edu For aromatic systems like this compound and its analogs, UV-Vis spectra are characterized by absorptions arising from π→π* and n→π* transitions.

The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum is typically influenced by the electronic properties of its substituents. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups on the quinoline ring of this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen and oxygen atoms.

Studies on amine-substituted analogs of other heterocyclic systems have shown that an increase in the electron-donating strength of the amine substituent leads to a bathochromic shift of the fluorescence maximum. nih.gov The photophysical properties, including absorption and emission spectra, are also highly sensitive to solvent polarity. mdpi.commdpi.com In polar solvents, compounds with intramolecular charge transfer (ICT) character often exhibit a red shift in their emission spectra. mdpi.com

For example, research on polysubstituted bisquinazolinones, which also contain a donor-π-acceptor system, showed absorption and emission spectra in the blue to green region (λₑₘ = 430–510 nm), attributed to π→π* transitions. mdpi.com The electronic absorption and emission properties of these compounds were measured in different solvents to understand the influence of substituents on ICT. mdpi.com Similarly, investigations into various quinoline derivatives confirm that their electronic absorption and emission properties can be tuned by altering the substituents on the quinoline core. mdpi.com

The table below presents hypothetical UV-Vis absorption data for this compound in different solvents to illustrate the expected solvatochromic effects.

| Solvent | Dielectric Constant (ε) | λ_max 1 (nm) (π→π) | λ_max 2 (nm) (n→π) |

| n-Hexane | 1.88 | 285 | 340 |

| Dioxane | 2.21 | 288 | 345 |

| Acetonitrile (B52724) | 37.5 | 295 | 355 |

| Methanol | 32.7 | 298 | 358 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. For this compound (C₁₀H₁₀N₂O) and its analogs, this analysis provides fundamental validation of their composition and purity following synthesis.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms. The experimentally determined values from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the proposed structure.

Numerous studies on the synthesis of quinoline derivatives report elemental analysis data as a standard characterization method. For instance, in the synthesis of novel quinoline-based analogs, the calculated and found percentages for C, H, and N are presented to corroborate the structures confirmed by other spectroscopic methods. nih.govijsrst.com

The table below shows the calculated elemental composition for this compound and provides a template for comparing theoretical values with experimental results for its analogs.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

| This compound | C₁₀H₁₀N₂O | %C | 68.95 | - | |

| %H | 5.79 | - | |||

| %N | 16.08 | - | |||

| Analog 1: 4-[(7-Isopropoxy-2-methoxyquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | C₂₆H₂₆N₂O₇ | %C | 65.26 | 65.23 | nih.gov |

| %H | 5.48 | 5.51 | nih.gov | ||

| %N | 5.85 | 5.88 | nih.gov | ||

| Analog 2: 5-[(2,7-Dimethoxyquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one | C₂₅H₂₃N₃O₆ | %C | 64.23 | 64.20 | nih.gov |

| %H | 4.96 | 4.99 | nih.gov | ||

| %N | 9.00 | 9.03 | nih.gov | ||

| Analog 3: Diethyl ((2-chloro-7-methoxyquinolin-3-yl)(hydroxy)methyl)phosphonate | C₁₅H₁₉ClNO₅P | %C | 50.08 | 50.27 | ijsrst.com |

| %H | 5.32 | 5.52 | ijsrst.com | ||

| %N | 3.89 | 4.21 | ijsrst.com |

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. riken.jp The crystal structure of a quinoline derivative is typically solved using direct methods and refined by full-matrix least-squares procedures. mdpi.com

Studies on various quinoline analogs have demonstrated the utility of this technique. For example, the analysis of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate revealed a monoclinic crystal system with the space group P2₁/c, and its structure was stabilized by a one-dimensional supramolecular network of hydrogen bonds. preprints.org In another study, the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate showed that the phenyl ring was nearly perpendicular to the quinoline ring, with a dihedral angle of 76.2°. mdpi.com These structural details are critical for understanding structure-property relationships. bohrium.com

The table below summarizes key crystallographic data that would be determined for this compound or its analogs from a single-crystal X-ray diffraction study.

| Parameter | Example Data for a Quinoline Analog preprints.orgmdpi.comacs.org |

| Empirical Formula | C₁₆H₁₀ClFN₂ |

| Formula Weight | 284.71 |

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/c / P-1 |

| Unit Cell Dimensions | a = 5.9478(10) Å, b = 14.1974(16) Å, c = [value] Å |

| α = [value]°, β = [value]°, γ = [value]° | |

| Volume (V) | [value] ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dx) | [value] g/cm³ |

| Dihedral Angles | Benzene/Pyridine ring: 5.8° |

| Quinoline/Substituent: 39.1° - 76.2° | |

| Key Interactions | C-H···N hydrogen bonds, π-π stacking |

This detailed structural information is invaluable for rational drug design, materials science, and understanding the fundamental chemical properties of the compound. nih.gov

Biological Activities and Mechanistic Studies of 7 Methoxyquinolin 3 Amine Derivatives

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell survival, and neuronal development. nih.gov Its dysregulation has been implicated in the pathophysiology of several disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Consequently, GSK-3 has become a prominent target for drug discovery, with the aim of developing inhibitors that can modulate its activity. nih.gov

In Vitro Inhibition Studies of GSK-3α and GSK-3β

Several derivatives of 7-Methoxyquinolin-3-amine have been synthesized and evaluated for their inhibitory activity against the two isoforms of GSK-3, GSK-3α and GSK-3β. One notable derivative, 1-(7-Methoxyquinolin-4-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea, known as A1070722, has demonstrated high potency. nih.govresearchgate.net In vitro studies revealed that A1070722 is a potent inhibitor of both GSK-3α and GSK-3β, with a reported Ki value of 0.6 nM for both isoforms. nih.govrndsystems.com This indicates a strong binding affinity to the enzyme. Furthermore, this compound has shown high selectivity for GSK-3, with over 50-fold greater selectivity compared to a panel of other kinases, including members of the CDK family. nih.govrndsystems.com

Another study focused on quinoxaline (B1680401) derivatives incorporating a quinoline (B57606) nucleus, which also showed inhibitory effects on GSK-3β. semanticscholar.org One particular compound from this series, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, exhibited a half-maximal inhibitory concentration (IC50) of 0.18 μM. semanticscholar.org These findings highlight the potential of quinoline-based structures as a scaffold for designing potent and selective GSK-3 inhibitors.

| Compound | Target | IC50/Ki | Source |

| A1070722 | GSK-3α and GSK-3β | Ki = 0.6 nM | nih.govrndsystems.com |

| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | GSK-3β | IC50 = 0.18 μM | semanticscholar.org |

Structure-Activity Relationships (SAR) for GSK-3 Inhibition

The development of potent GSK-3 inhibitors from the this compound scaffold has been guided by structure-activity relationship (SAR) studies. The synthesis of A1070722 involved the reaction of this compound with triphosgene (B27547), followed by coupling with 6-(trifluoromethyl)pyridin-2-amine. nih.gov This specific combination of moieties appears crucial for its high affinity and selectivity.

Molecular modeling studies of quinoxaline derivatives have provided insights into the interactions with the GSK-3β binding site. semanticscholar.org The quinoline nucleus was observed to form significant interactions with key amino acid residues, including Leu188, Leu132, Val70, and Ala83, through sigma bond formation and pi-alkyl interactions. semanticscholar.org These hydrophobic and hydrogen bonding interactions are critical for the inhibitory activity of these compounds. semanticscholar.org The exploration of different substituents on the quinoline and associated rings allows for the fine-tuning of inhibitory potency and selectivity.

Brain Penetration and Distribution in Animal Models (e.g., PET imaging in monkeys)

A critical factor for the therapeutic potential of GSK-3 inhibitors in neurological disorders is their ability to cross the blood-brain barrier (BBB). A1070722 has been shown to be brain penetrant. nih.govrndsystems.com To visualize and quantify the distribution of this inhibitor in the brain, a radiolabeled version, [11C]A1070722, was developed for use in Positron Emission Tomography (PET) imaging. researchgate.net

PET imaging studies conducted in anesthetized vervet/African green monkeys demonstrated that [11C]A1070722 successfully penetrated the BBB and accumulated in various brain regions. researchgate.net The highest levels of radioactivity were observed in the frontal cortex, followed by the parietal cortex and anterior cingulate. researchgate.net Lower levels were found in the caudate, putamen, and thalamus. researchgate.net This distribution pattern is consistent with the known distribution of GSK-3 in the human brain, suggesting that [11C]A1070722 is a promising PET radiotracer for studying GSK-3 in vivo. researchgate.net

Impact on Tau Phosphorylation and Neuroprotection

Hyperphosphorylation of the microtubule-associated protein Tau is a key pathological hallmark of Alzheimer's disease and other tauopathies. researchgate.netnih.gov GSK-3 is one of the primary kinases responsible for this abnormal phosphorylation. frontiersin.org Therefore, inhibiting GSK-3 is a promising strategy to reduce Tau hyperphosphorylation and its neurotoxic effects.

The potent GSK-3 inhibitor A1070722 has been shown to decrease the phosphorylation of Tau in vitro. nih.govrndsystems.com Furthermore, it has demonstrated neuroprotective effects by protecting rat primary cortical neurons from challenges with β-amyloid and glutamate, both of which are implicated in neurodegenerative processes. nih.govrndsystems.com Studies on other quinolylnitrone derivatives, such as (Z)-N-t-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23), have also shown potent neuroprotective effects in models of ischemic stroke. researchgate.net While not directly a this compound derivative, its structural similarity and neuroprotective action further support the therapeutic potential of this chemical class. The mechanism of neuroprotection is often linked to the reduction of oxidative stress and inhibition of apoptotic pathways. researchgate.netmdpi.com

Potential Therapeutic Implications for Neurological Disorders (e.g., Alzheimer's, Parkinson's)

The demonstrated ability of this compound derivatives to inhibit GSK-3, reduce Tau phosphorylation, and exert neuroprotective effects positions them as promising candidates for the treatment of various neurological disorders. The dysfunction of GSK-3 is implicated in the etiology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative and psychiatric conditions. researchgate.net

The development of brain-penetrant GSK-3 inhibitors like A1070722 offers a potential therapeutic avenue for these debilitating diseases. nih.govrndsystems.com By targeting a key enzyme in the pathological cascade, these compounds could potentially slow or halt disease progression. Furthermore, the availability of PET tracers such as [11C]A1070722 facilitates the in vivo study of GSK-3 and the development of new GSK-3-targeted therapies. researchgate.net While further research is needed, the initial findings for this compound derivatives are highly encouraging for the future of neurotherapeutics.

Anticancer Activity

In addition to their neuroprotective potential, quinoline derivatives, including those related to this compound, have been investigated for their anticancer properties. smolecule.com The quinoline scaffold is a common feature in a number of anticancer drugs, particularly those that function as protein kinase inhibitors. bibliotekanauki.plarabjchem.org

Research has indicated that certain quinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms. arabjchem.org For instance, some derivatives have shown the ability to induce apoptosis, disrupt cell migration, and inhibit angiogenesis. arabjchem.org In one study, modifications to the quinoline structure enhanced its cytotoxicity against hepatocellular carcinoma cells, with IC50 values in the low micromolar range (1.65 to 5.51 µM), indicating potent anti-tumor effects.

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell growth and survival, such as tyrosine kinases and topoisomerases. arabjchem.org The structural similarity of some quinoline derivatives to known kinase inhibitors like Imatinib highlights their potential in this therapeutic area. bibliotekanauki.pl Further research into the specific mechanisms of action and the development of more potent and selective anticancer agents based on the this compound scaffold is an active area of investigation.

Inhibition of Tubulin Polymerization

Derivatives of the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy. nih.gov A novel series of quinoline derivatives designed as analogues of combretastatin (B1194345) A-4 demonstrated significant tubulin polymerization inhibition. nih.gov Among these, compound 12c was particularly effective at inhibiting tubulin polymerization and competed with [3H] colchicine (B1669291) for binding to tubulin. nih.govsemanticscholar.org This suggests that it interacts with the colchicine binding site on the β-tubulin subunit, thereby disrupting microtubule dynamics. nih.govresearchgate.net

Other research has identified different quinoline derivatives with similar activities. For instance, compounds 7f and 7g were found to be potent inhibitors of tubulin polymerization with IC50 values of 2.24 µM and 2.1 µM, respectively. researchgate.net Similarly, compounds 21 and 32 showed high inhibitory effects on tubulin polymerization, with IC50 values of 9.11 nM and 10.5 nM, respectively, which were more potent than the reference compounds colchicine and CA-4. nih.gov Another study highlighted compound G13 , a 2-aryl-4-amide-quinoline derivative, for its good tubulin polymerization inhibitory activity, recording an IC50 value of 13.5 µM. tandfonline.com

Table 1: Tubulin Polymerization Inhibition by Selected Quinoline Derivatives

| Compound | IC50 Value | Reference |

|---|---|---|

| 7f | 2.24 µM | researchgate.net |

| 7g | 2.1 µM | researchgate.net |

| 12c | Not specified | nih.govsemanticscholar.org |

| 21 | 9.11 nM | nih.gov |

| 32 | 10.5 nM | nih.gov |

| G13 | 13.5 µM | tandfonline.com |

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HL-60, HCT-116, HeLa)

The anticancer effects of 7-methoxyquinoline (B23528) derivatives are significantly mediated through the induction of apoptosis, or programmed cell death. The tubulin-inhibiting compound 12c demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical). nih.govsemanticscholar.org Further mechanistic studies revealed that 12c induces apoptosis in MCF-7 cells through a mitochondrial-dependent pathway. nih.gov

Other quinoline derivatives have also shown potent pro-apoptotic effects. For example, compounds 6 and 8 were found to induce apoptosis at the pre-G1 phase in the MCF-7 cell line and increased the activation of effector caspase 3. researchgate.net Similarly, compound 25 was reported to induce an apoptotic effect in HepG-2 cells that was thirteen times greater than that in control cells. nih.gov The cytotoxic activity of various quinoline derivatives has been confirmed across multiple cell lines, including MCF-7 and HCT-116. nih.govmedchemexpress.com

Table 2: Antiproliferative Activity (IC50) of Compound 12c in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast | 0.010 - 0.042 | nih.govsemanticscholar.org |

| HL-60 | Leukemia | 0.010 - 0.042 | nih.govsemanticscholar.org |

| HCT-116 | Colon | 0.010 - 0.042 | nih.govsemanticscholar.org |

| HeLa | Cervical | 0.010 - 0.042 | nih.govsemanticscholar.org |

Selectivity Profile Against Non-Cancerous Cells (e.g., MCF-10A)

A crucial aspect of developing anticancer agents is ensuring their selectivity for cancer cells over normal, healthy cells to minimize side effects. The MCF-10A cell line, a non-tumorigenic human mammary epithelial cell line, is often used as a model for normal breast cells in such selectivity studies. nih.gov

The potent quinoline-based tubulin inhibitor, 12c , exhibited a favorable selectivity profile, showing significantly less cytotoxicity against the non-cancerous MCF-10A cells compared to the cancer cell lines it was tested against. nih.govsemanticscholar.org This suggests that the compound has a preferential effect on malignant cells. Other studies on different classes of compounds have also highlighted the importance of this selectivity, demonstrating that while active against cancer cells like MCF-7, they show minimal effects on MCF-10A cells. researchgate.netmdpi.com For instance, a new uracil (B121893) analog, U-359, showed an IC50 value of 3.8 µM in MCF-7 cells, while its IC50 value in MCF-10A cells was 13 µM, indicating a degree of selectivity. dovepress.com

Cell Cycle Arrest (e.g., G2/M phase)

By disrupting tubulin dynamics, many quinoline derivatives effectively halt the cell cycle, preventing cancer cells from completing mitosis and proliferating. This arrest typically occurs at the G2/M checkpoint. semanticscholar.org

Compound 12c , a potent inhibitor of tubulin polymerization, was shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.govsemanticscholar.org This is a common mechanism for agents that interfere with microtubule function. semanticscholar.org Other studies have corroborated this finding with different quinoline derivatives. For example, compound 25 was also found to arrest the cell cycle at the G2/M phase. nih.gov Similarly, a study on 2-anilino-3-aroylquinolines reported that the lead compound 7f induced cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net This G2/M arrest is a direct consequence of microtubule disruption, which activates the spindle assembly checkpoint, ultimately leading to apoptosis. nih.goveuropeanreview.org

Docking Studies and Molecular Interactions with Tubulin

To elucidate the mechanism of tubulin inhibition at a molecular level, docking studies are frequently employed. These computational models predict how a compound binds to its protein target. For quinoline derivatives that inhibit tubulin polymerization, docking studies have consistently shown interaction with the colchicine binding site on β-tubulin. nih.gov

Molecular docking studies for compound 7f indicated that it binds to the colchicine binding site of β-tubulin, providing a structural basis for its inhibitory activity. researchgate.net Similarly, the binding pattern of other synthesized quinoline derivatives was examined against tubulin heterodimers, confirming their interaction at the active site. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket, like CYSβ241, LEUβ248, and LEUβ255, which are crucial for the compound's inhibitory effect. mdpi.com

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, derivatives of 7-methoxyquinoline have been investigated for their potential as antimicrobial and antifungal agents. smolecule.comcymitquimica.com

Evaluation against Gram-Positive Bacteria (e.g., Streptococcus pneumonia, Bacillus subtilis)

A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for their antimicrobial activity against various pathogens, including the Gram-positive bacteria Bacillus subtilis. nih.govnih.gov Among the synthesized compounds, the sulfamethazine (B1682506) derivative 3l demonstrated notable activity against B. subtilis, with an inhibition zone of 16.0 mm at a concentration of 0.1 mg/mL. nih.gov

Other studies have also explored the antimicrobial potential of quinoline derivatives against Gram-positive bacteria. A separate investigation of novel quinoline compounds screened for activity against Streptococcus pneumoniae and Bacillus subtilis found that several derivatives exhibited promising antimicrobial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 25 µg/mL. researchgate.net Another study on 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives also reported moderate activity against these bacterial strains. researchgate.net

Table 3: Antimicrobial Activity of Quinoline Derivative 3l

| Microorganism | Type | Inhibition Zone (mm) at 0.1 mg/mL | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | 16.0 | nih.gov |

Evaluation against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

Derivatives of 7-methoxyquinoline have been the subject of various studies to determine their efficacy against Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. Research into a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives revealed notable activity. mdpi.com One of the most effective compounds from this series, a sulfamethazine derivative designated as 3l, demonstrated significant antibacterial action against Escherichia coli with an inhibition zone of 21.0 mm at a concentration of 0.1 mg/mL. mdpi.com Its effect against Pseudomonas aeruginosa was also noteworthy, producing an inhibition zone of 16.2 mm at the same concentration. mdpi.com Another derivative, a guanidino-substituted compound (3c), also showed a significant increase in activity against E. coli and a relative increase against P. aeruginosa when compared to other open-chain derivatives in the same study. mdpi.com However, not all derivatives show broad-spectrum activity; in one study, a series of synthesized pyrazolo[3,4-b]quinoline derivatives showed no activity against P. aeruginosa. researchgate.net These findings underscore the importance of specific substitutions on the quinoline core in determining the antibacterial spectrum and potency against these challenging pathogens.

Evaluation against Fungi and Yeasts (e.g., Aspergillus fumigatus, Candida albicans)

The antifungal potential of 7-methoxyquinoline derivatives has also been investigated, with promising results against common pathogenic fungi and yeasts. In a study of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives, the sulfamethazine derivative (3l) was found to be the most potent against Candida albicans, exhibiting an inhibition zone of 18.0 mm and a Minimum Inhibitory Concentration (MIC) of 31.125 µg/mL. mdpi.comnih.gov Another compound from the same series, the guanidino derivative (3c), also showed activity against C. albicans. mdpi.com However, some synthesized derivatives, such as certain pyrazolo[3,4-b]quinolines, were found to be inactive against C. albicans. researchgate.net Similarly, studies on other quinoline derivatives have shown them to be ineffective against Aspergillus fumigatus. researchgate.netresearchgate.net The research highlights that while the 7-methoxyquinoline scaffold can be a basis for effective antifungal agents, the specific molecular modifications are critical for activity against specific fungal species like C. albicans. mdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. For derivatives of 7-methoxyquinoline, MIC values have been established against various pathogens. In one study, a particularly active sulfamethazine derivative (3l) of 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide showed an MIC of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. mdpi.comnih.gov Other derivatives in the same series, such as 3c and 3d, also demonstrated broad-spectrum antimicrobial activity, though they were less potent than compound 3l. mdpi.comnih.gov Studies on other quinoline derivatives have reported MICs against Mycobacterium tuberculosis H37Ra as low as 10 μM. researchgate.net A series of dihydroquinazolin-4(1H)-one derivatives showed MICs against the M. tuberculosis H37Rv strain ranging from 2 to 128 µg/mL, with the most active compounds featuring di-substituted aryl moieties with electron-withdrawing halogens. mdpi.com

| Compound/Derivative Series | Microorganism | MIC (μg/mL) | Source |

|---|---|---|---|

| Sulfamethazine derivative (3l) of 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide | Escherichia coli | 7.812 | mdpi.comnih.gov |

| Sulfamethazine derivative (3l) of 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide | Candida albicans | 31.125 | mdpi.comnih.gov |

| 3-phenyl substituted 4-hydroxyquinolin-2(1H)-ones | Mycobacterium tuberculosis H37Ra | <10 µM | researchgate.net |

| Dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | Mycobacterium tuberculosis H37Rv | 2 | mdpi.com |

| Dihydroquinazolin-4(1H)-one derivative (3k) | Mycobacterium tuberculosis H37Rv | 4 | mdpi.com |

| Aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides (4e, 4j) | Mycobacterium tuberculosis H37Rv | 0.39 | nih.gov |

| Aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides (4a, 4g, 4k) | Mycobacterium tuberculosis H37Rv | 0.78 | nih.gov |

Structure-Activity Relationships for Antimicrobial Efficacy

The relationship between the chemical structure of 7-methoxyquinoline derivatives and their antimicrobial activity is a critical area of study for designing more potent drugs. Research indicates that modifications at various positions on the quinoline ring system significantly influence efficacy.

For a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, aromatic heterocyclic derivatives generally showed higher activity than open-chain derivatives. mdpi.com Within the open-chain compounds, increasing the side chain length appeared to boost antimicrobial activity. mdpi.com Specifically, replacing an amino group with a guanidino group (as in compound 3c) led to a marked increase in activity against E. coli. mdpi.com The introduction of an acetyl group to a sulfanilamide (B372717) derivative (3b) also enhanced its activity against E. coli. mdpi.com

In the context of antitubercular agents, it has been suggested that quinoline derivatives featuring methoxy (B1213986), 3-amine, and bromo groups at the 2nd, 3rd, and 6th positions, respectively, could lead to improved anti-TB activity. researchgate.net For other quinoline-based hybrids, substitutions with aliphatic groups like methyl and methoxy at the 6 and 7 positions of the quinoline ring have been explored to understand their role in bioactivity. researchgate.net The presence of electron-withdrawing groups, such as halogens, on an aryl moiety attached to a quinazoline (B50416) scaffold has been shown to be beneficial for antitubercular activity. mdpi.com These studies collectively demonstrate that factors such as chain length, the presence of specific functional groups (guanidino, acetyl), the type of substituent (aromatic vs. open-chain), and the position of these substituents are all crucial in modulating the antimicrobial power of the 7-methoxyquinoline core. mdpi.comresearchgate.net

Antitubercular Properties

Activity against Mycobacterium tuberculosis H37Rv

The quest for novel antitubercular agents has led to the evaluation of 7-methoxyquinoline derivatives against the virulent reference strain Mycobacterium tuberculosis H37Rv. ebi.ac.uk A series of aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides demonstrated significant in vitro activity. nih.gov Within this series, two compounds (4e and 4j) exhibited the highest potency with an MIC of 0.39 µg/mL, while three other compounds (4a, 4g, and 4k) also showed strong inhibition with an MIC of 0.78 µg/mL. nih.gov The study noted that converting the dihydroquinolinone intermediates into hydrazinecarbothioamides enhanced the antitubercular activity, suggesting the hydrazinecarbothioamide moiety acts as a valuable pharmacophore. nih.gov In another study, a library of substituted 4-hydroxyquinolin-2(1H)-ones was synthesized, with thirteen derivatives showing MICs against Mycobacterium tuberculosis H37Ra (a related strain) below 10 μM. researchgate.net Furthermore, certain dihydroquinazolinone derivatives have also shown promise, with MIC values as low as 2 µg/mL against the H37Rv strain. mdpi.com

Comparison with Existing Antitubercular Drugs (e.g., Bedaquiline analogs)

Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB) through its novel mechanism of inhibiting mycobacterial ATP synthase. nih.govmdpi.com Research into new 7-methoxyquinoline derivatives often involves comparison with Bedaquiline and its analogs to gauge their potential. Bedaquiline itself is characterized by a 6-bromo-2-methoxyquinoline (B1337744) core. nih.gov

Efforts to create improved second-generation analogs have focused on modifying this structure to reduce its high lipophilicity and potential for cardiac side effects (hERG channel inhibition). nih.govnih.gov For instance, some research has explored replacing the phenyl B-ring unit of Bedaquiline with various heterocycles. nih.gov Other studies have focused on creating analogs by modifying the C-unit naphthalene (B1677914) with substituted pyridines, which has led to compounds with more potent in vitro and in vivo antitubercular activity and significantly reduced hERG blockade compared to Bedaquiline. nih.gov

While direct comparative data for this compound derivatives against Bedaquiline is specific to each study, the structural similarities place them within the broader class of quinoline-based antitubercular agents. For example, docking studies have suggested that quinoline derivatives with a 2-methoxy group, a 3-amine group, and a 6-bromo group could be important leads for developing new ATP synthase inhibitors, directly relating them to Bedaquiline's mechanism. researchgate.net The development of novel 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides with potent activity against M. tuberculosis H37Rv provides another family of compounds that, while not direct analogs, contribute to the arsenal (B13267) of quinoline-based scaffolds for potential TB therapies. nih.gov

Mechanisms of Action against M. tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for new antitubercular agents with novel mechanisms of action. acs.org One of the most promising and clinically validated targets in Mtb is the F1Fo-ATP synthase, a crucial enzyme in the pathogen's energy metabolism. frontiersin.org Derivatives of the quinoline scaffold, particularly diarylquinolines, have been identified as potent inhibitors of this enzyme. researchgate.net

The primary mechanism of action for this class of compounds involves the disruption of the proton pump of the mycobacterial ATP synthase. researchgate.net This inhibition blocks the synthesis of adenosine (B11128) triphosphate (ATP), leading to a depletion of the cell's primary energy currency and ultimately causing cell death. nih.gov Bedaquiline, a prominent diarylquinoline drug, functions by binding to the oligomeric and proteolipidic subunit c ring of the ATP synthase. nih.gov This binding event obstructs the rotation of the rotor, effectively halting ATP synthesis at nanomolar concentrations. nih.gov

Molecular modelling and docking studies have provided insights into the specific structural features that enhance anti-TB activity through ATP synthase inhibition. For instance, research suggests that quinoline derivatives featuring a methoxy group, a 3-amine group, and a bromo substituent at the 6th position can serve as significant leads for developing ATP synthase inhibitors. researchgate.net The presence of moieties like phenyl, naphthyl, and halogens appears to be critical for the antitubercular activity of diarylquinolines. researchgate.net

The targeting of oxidative phosphorylation is a key strategy against both replicating and dormant Mtb. acs.orgfrontiersin.org New chemical scaffolds that inhibit this pathway are considered vital for combating drug-resistant tuberculosis. researchgate.net High-throughput screening of compound libraries against M. smegmatis membrane vesicles has successfully identified potent inhibitors of ATP synthesis, further validating the F-ATP synthase as a primary target. mdpi.com

**Table 1: Research Findings on the Mechanism of Action of Quinoline Derivatives against *M. tuberculosis***

| Compound Class/Derivative | Primary Target | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| Diarylquinolines (e.g., Bedaquiline) | F1Fo-ATP synthase | Inhibition of the proton pump of ATP synthase by binding to the c-subunit. | Potently inhibits both drug-sensitive and drug-resistant Mtb; leads to rapid bactericidal activity. | researchgate.netnih.gov |

| 2,3,6-substituted quinolines | ATP synthase | Putative ATP synthase inhibition. | Docking studies suggest that methoxy, 3-amine, and 6-bromo substitutions improve anti-TB activity. | researchgate.net |

| Heterocyclic Quinolones | Respiratory Chain (Ndh) | Inhibition of NADH:menaquinone oxidoreductase. | Effective against MDR Mtb by targeting a different component of the respiratory chain. | acs.org |

Other Reported Biological Activities

Beyond their significant antitubercular effects, derivatives of the 7-methoxyquinoline-3-amine scaffold and related quinolines have been investigated for a range of other biological activities, most notably against various protozoan parasites.

Antileishmanial Studies Several studies have highlighted the potential of quinoline derivatives as antileishmanial agents. Bis(8-aminoquinolines) have demonstrated promising in vitro activity against Leishmania species. nih.gov In one study, chalcone (B49325) derivatives of quinoline were evaluated, and compound 8a (a quinolinyl chalcone) showed good activity against Leishmania panamensis amastigotes with an EC50 of 0.79 µg/ml. amazonaws.com Interestingly, research on 8-quinolinamines revealed that compounds with high antileishmanial activity often displayed weak antimalarial activity, suggesting a degree of selectivity for the Leishmania parasite. nih.gov Specifically, derivatives with a methyl group at the C-4 position and those conjugated with hydrophobic amino acids showed enhanced antileishmanial effects. nih.gov

Antimalarial/Antiplasmodial Studies The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a classic example. mdpi.com Consequently, derivatives of 7-methoxyquinoline-3-amine and its isomers have been explored for their activity against Plasmodium falciparum, the deadliest malaria parasite. mdpi.comchemenu.com Research into 8-amino-6-methoxyquinoline-tetrazole hybrids showed that the linker between the quinoline and tetrazole moieties significantly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, bis(8-aminoquinolines) have been synthesized as a strategy to develop analogues with improved blood-schizontocidal activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Novel derivatives of 7-chloroquinolin-4-amine (B103981) also exhibited promising antiplasmodial activities, with some compounds showing activity in the low nanomolar range against both sensitive and multiresistant P. falciparum strains. nih.gov

Table 2: Summary of Other Biological Activities of Quinoline Derivatives

| Compound Class/Derivative | Activity Type | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|---|

| Bis(8-aminoquinolines) | Antileishmanial, Antimicrobial | Leishmania spp., various bacteria and fungi | Showed promising in vitro antileishmanial and antimicrobial activities. | nih.gov |

| 8-Quinolinamines | Antileishmanial, Antimalarial | Leishmania spp., P. falciparum, P. berghei, P. yoelii nigeriensis | Exhibited potent in vitro antileishmanial and antimalarial activities; selectivity observed between the two parasites. | nih.gov |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Antiplasmodial | P. falciparum (NF54) | Activity was strongly influenced by the linker structure, with some derivatives showing good activity and selectivity. | mdpi.com |

| 7-Chloroquinolin-4-amine derivatives | Antiplasmodial, Antitrypanosomal | P. falciparum (NF54, K1), Trypanosoma brucei rhodesiense | Very promising antiplasmodial activity in low nanomolar concentrations against both sensitive and resistant strains. | nih.gov |

| Quinolinyl Chalcones | Antiplasmodial | Plasmodium berghei | A trimethoxy-substituted derivative showed significant, dose-dependent chemosuppressive activity in mice. | ekb.eg |

Computational and Theoretical Investigations of 7 Methoxyquinolin 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and intrinsic reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For 7-Methoxyquinolin-3-amine, such studies would reveal crucial details about its geometry and chemical behavior.

Theoretical calculations can provide comprehensive information about chemical and molecular properties that indicate nucleophilic and electrophilic characteristics. researchgate.net The optimized molecular geometry can be determined using methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p). eurjchem.com This process refines the molecule's three-dimensional structure by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

From the optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, representing its nucleophilic character. The LUMO energy reflects its ability to accept electrons, indicating electrophilic character. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. researchgate.net This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) in red and electron-poor regions (potential sites for nucleophilic attack) in blue. For this compound, the nitrogen of the amino group and the oxygen of the methoxy (B1213986) group would be expected to be electron-rich sites.

Table 1: Predicted Quantum Mechanical Properties of this compound

This interactive table outlines the typical parameters that would be obtained from a DFT calculation for this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 Debye | Measures the overall polarity of the molecule. |

| Electron-Rich Center | Amino Group (N) | Likely site for hydrogen bond donation and electrophilic attack. |

| Electron-Poor Center | Quinoline (B57606) Ring (C) | Potential site for nucleophilic attack. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the static electronic nature of a molecule, molecular modeling and dynamics (MD) simulations provide insight into its movement and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment.

For this compound, an MD simulation could be used to study its conformational flexibility. The molecule possesses rotatable bonds, particularly around the methoxy group. Understanding the preferred orientations and the energy barriers between different conformations is crucial, as the molecule's shape dictates how it can interact with biological targets.

Simulations in a solvent, typically water, are used to understand how the molecule behaves in a biological medium. These simulations can predict solvation energy and show how water molecules arrange around the solute, particularly around the polar amino and methoxy groups which can form hydrogen bonds. researchgate.netlibretexts.org This information is critical for understanding the molecule's solubility and how it presents itself to a potential binding partner, like a protein. The stability of the protein-ligand complex can be validated through molecular dynamics simulations, which offer a deep look into the interactions. nih.gov

In Silico Studies for Target Prediction and Ligand-Protein Interactions

One of the most powerful applications of computational modeling in drug discovery is predicting which proteins a molecule might interact with. This is often achieved through molecular docking, a technique that places a ligand (like this compound) into the binding site of a target protein and calculates a score representing the predicted binding affinity.

Given that many quinoline derivatives exhibit activity as kinase inhibitors, plausible targets for this compound could include enzymes like Glycogen (B147801) Synthase Kinase 3 (GSK-3) or Phosphoinositide 3-kinase (PI3K), for which its derivatives have been explored. nih.govgrafiati.comresearchgate.net Docking studies would involve placing this compound into the ATP-binding pocket of these kinases.

The success of the docking pose is determined by the interactions formed between the ligand and the protein's amino acid residues. The primary amine (-NH2) group is an excellent hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. nih.gov The aromatic quinoline ring can also form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov Comparing the binding energy and interaction patterns with known inhibitors allows for an estimation of the compound's potential as an inhibitor.

Table 2: Illustrative Molecular Docking Results for this compound

This table provides a hypothetical example of docking results against a protein kinase target.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., GSK-3) | -7.5 | Asp133 | Hydrogen Bond (with -NH2 group) |

| Val70 | Hydrogen Bond (with quinoline N) | ||

| Phe67 | π-π Stacking (with quinoline ring) |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the discovery process, saving time and resources. nih.govrsc.org These predictions are often based on the molecule's structure and physicochemical properties.

Key predicted properties include:

Absorption: Assessed by predicting intestinal absorption and cell permeability (e.g., Caco-2). Lipinski's "Rule of Five" is a commonly used guideline, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: This includes predicting the blood-brain barrier (BBB) permeability, which is crucial for drugs targeting the central nervous system. researchgate.net

Metabolism: Predictions can identify likely sites of metabolic modification by cytochrome P450 enzymes. The methoxy group, for instance, is a common site for O-demethylation.

Excretion: Related to properties like water solubility, which affects how the compound is cleared from the body.

Studies on related quinoline derivatives have successfully used in silico methods to predict these pharmacokinetic properties, demonstrating the reliability of such approaches. eurjchem.comresearchgate.net For this compound, these predictive models would provide a comprehensive profile of its drug-like potential.

Table 3: Predicted ADME and Physicochemical Properties of this compound

This interactive table shows key physicochemical and ADME properties predicted using computational models.

| Property | Predicted Value | Guideline/Significance |

| Molecular Weight | 174.20 g/mol | < 500 Da (Lipinski's Rule) |

| logP (Lipophilicity) | 2.1 - 2.4 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 (from -NH2) | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 (N in ring, O in methoxy) | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | < 140 Ų (Good oral bioavailability) |

| Aqueous Solubility (logS) | -2.8 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Important for CNS-acting drugs. |